2-(Cyclohexyl(methyl)amino)-N'-hydroxybenzimidamide
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Overview
Description
2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a cyclohexyl group, a methylamino group, and a hydroxybenzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide typically involves the following steps:
Formation of Benzimidamide Core: The benzimidamide core can be synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Methylation: The methylamino group can be introduced by reacting the intermediate with methylamine.
Industrial Production Methods
Industrial production of 2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Substituted benzimidamides with various functional groups.
Scientific Research Applications
2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)-N’-hydroxybenzimidamide
- 2-(Methylamino)-N’-hydroxybenzimidamide
- 2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide derivatives
Uniqueness
2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(15)16-18/h5-6,9-11,18H,2-4,7-8H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFGSZTXSATMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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